3-Amino-1-chloro-4-methylhexan-2-one
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Overview
Description
3-Amino-1-chloro-4-methylhexan-2-one is an organic compound with the molecular formula C7H14ClNO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-chloro-4-methylhexan-2-one typically involves the reaction of 4-methylhexan-2-one with chlorinating agents followed by amination.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar chlorination and amination processes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 3-amino-4-methylhexan-2-ol.
Oxidation: Formation of 3-amino-4-methylhexanoic acid.
Reduction: Formation of 3-amino-4-methylhexanol.
Scientific Research Applications
3-Amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-chloro-4-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-chloro-4-methylpentan-2-one
- 3-Amino-1-chloro-4-methylheptan-2-one
- 3-Amino-1-chloro-4-methylhexan-3-one
Uniqueness
3-Amino-1-chloro-4-methylhexan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
3-amino-1-chloro-4-methylhexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDQIALFKDMGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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